molecular formula C11H11NO2S B14305322 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- CAS No. 112183-40-1

2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)-

Cat. No.: B14305322
CAS No.: 112183-40-1
M. Wt: 221.28 g/mol
InChI Key: QADZTSBMFOQINT-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, leading to the formation of the benzothiazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution may introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Medicine

In medicine, research may focus on its potential anticancer properties, exploring how it can inhibit the growth of cancer cells.

Industry

Industrially, such compounds can be used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,4-Benzothiazin-3(4H)-one
  • 4-(2-Hydroxypropyl)-2H-1,4-Benzothiazin-3(4H)-one

Uniqueness

The presence of the 4-(2-oxopropyl) group in 2H-1,4-Benzothiazin-3(4H)-one, 4-(2-oxopropyl)- may confer unique reactivity and biological activity compared to similar compounds

Properties

CAS No.

112183-40-1

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

4-(2-oxopropyl)-1,4-benzothiazin-3-one

InChI

InChI=1S/C11H11NO2S/c1-8(13)6-12-9-4-2-3-5-10(9)15-7-11(12)14/h2-5H,6-7H2,1H3

InChI Key

QADZTSBMFOQINT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)CSC2=CC=CC=C21

Origin of Product

United States

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